雄甾-4-烯-3,17-二醇

描述

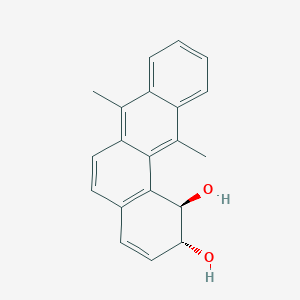

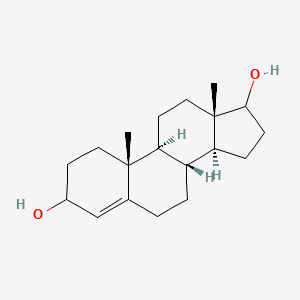

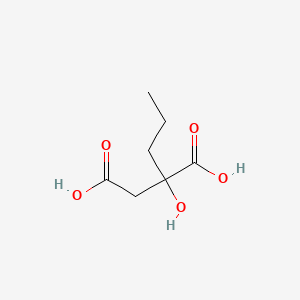

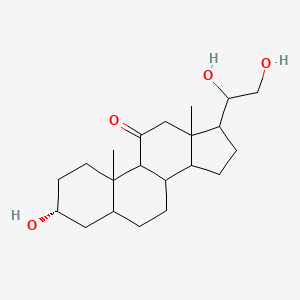

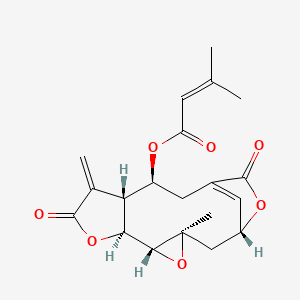

Androst-4-ene-3,17-diol, also known as 4-Androstenediol, is a steroid hormone produced in the adrenal glands and the gonads . It has a molecular formula of C19H30O2 . It serves as an intermediate step in the biochemical pathway that produces the androgen testosterone and the estrogens estrone and estradiol .

Synthesis Analysis

Androst-4-ene-3,17-diol is synthesized from androst-4-ene-3,17-dione, a product of microbiological splitting of sitosterol . The synthesis involves the preparation of testosterone via the intermediate carbonitrile III, which includes dehydrocyanation and the simultaneous reduction of the 17-keto group formed by sodium borohydride, followed by acid hydrolysis .Molecular Structure Analysis

The molecular structure of Androst-4-ene-3,17-diol consists of 19 carbon atoms, 30 hydrogen atoms, and 2 oxygen atoms . The average mass is 290.440 Da and the monoisotopic mass is 290.224579 Da .Chemical Reactions Analysis

Androst-4-ene-3,17-diol is an intermediate in the biosynthesis of estrone and testosterone from dehydroepiandrosterone (DHEA) . It is closely related to androstenediol (androst-5-ene-3β,17β-diol) .Physical And Chemical Properties Analysis

Androst-4-ene-3,17-diol has a molecular formula of C19H30O2 . The average mass is 290.440 Da and the monoisotopic mass is 290.224579 Da .科学研究应用

兴奋剂分析中的检测雄甾-4-烯-3,17-二醇在兴奋剂分析中使用气相色谱-质谱法 (GC-MS) 在尿液中检测。它被认为是合成类固醇雄甾-4-烯-3,6,17-三酮的代谢物,后者是芳香化酶抑制剂,被视为兴奋剂。为此,已经开发了一种灵敏的 GC-MS 方法,在给药后可检测长达 37 小时 (范·图因等人,2005)。

固态光二聚化当暴露在紫外线辐射下时,该化合物在固态下会发生二聚化,如对雄甾-4-烯-3,17-二酮等类固醇的研究所示。此过程涉及氢转移和类固醇结构中碳之间的连接,证明了该化合物在特定条件下的反应性 (德拉格雷卡等人,2002)。

真菌代谢转化已经研究了木僵菌等真菌对雄甾-4-烯-3,17-二醇的微生物转化,揭示了羟基化代谢物的产生。这表明在生物催化和有机合成中真菌可以修饰类固醇结构的潜在应用 (熊等人,2006)。

氯化铁(III)催化的氧化已经研究了在氯化铁(III)配合物的催化下,异丙苯氢过氧化物对雄甾-4-烯-3,17-二酮的氧化,显示了类固醇 A 环选择性芳构化的潜力。这提供了对修饰类固醇结构的化学过程的见解 (维贾亚拉哈文和乔汉,1990)。

胎盘类固醇合成的比较已经研究了该化合物在各种哺乳动物物种胎盘类固醇合成中的作用,表明它在胎盘组织中由脱氢表雄酮转化而来。这突出了它在哺乳动物类固醇代谢中的重要性 (布洛赫和纽曼,1966)。

用于制药应用的微生物生物转化已经使用镰刀菌等真菌物种将雄甾-4-烯-3,17-二酮转化为睾丸素内酯等产品,睾丸素内酯是一种抗癌剂。这项研究证明了在制药生产中使用微生物生物转化的潜力 (安等人,2019)。

马术运动中的 GC/MS 分析该化合物已在马术运动中的类固醇分析中得到研究。这涉及了解生物液体中类固醇的酶促和非酶促转化,这对于兴奋剂控制至关重要 (霍顿等人,1992)。

作用机制

未来方向

属性

IUPAC Name |

(8R,9S,10R,13S,14S)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,13-17,20-21H,3-10H2,1-2H3/t13?,14-,15-,16-,17?,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTWKVFKBPAFDK-WJWLXVOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2O)CCC4=CC(CC[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Androst-4-ene-3,17-diol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

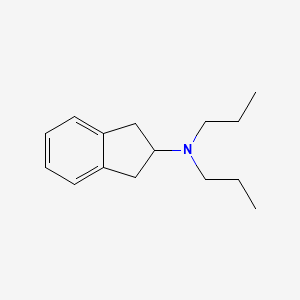

![4,7,10,16,19,24,27-Heptaoxa-1,13-diazabicyclo[11.8.8]nonacosane](/img/structure/B1204351.png)